molecular formula C4H7F2NO B1434799 4,4-Difluorotetrahydrofuran-3-amine CAS No. 1785430-57-0

4,4-Difluorotetrahydrofuran-3-amine

Cat. No.: B1434799
CAS No.: 1785430-57-0
M. Wt: 123.1 g/mol
InChI Key: BWAAJNMTVCAXNL-UHFFFAOYSA-N
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Description

4,4-Difluorotetrahydrofuran-3-amine: is a chemical compound with the molecular formula C4H7F2NO and a molecular weight of 123.1 g/mol It is a fluorinated heterocyclic amine, characterized by the presence of two fluorine atoms attached to the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4,4-Difluorotetrahydrofuran-3-amine typically involves multi-step synthetic routes. One common method includes the amidation of tetrahydrofuran-3-formic acid followed by Hofmann degradation . This process involves the use of specific reagents and conditions to achieve the desired product with high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure cost-effectiveness and scalability. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process, minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorotetrahydrofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorotetrahydrofuran-3-one, while reduction can produce various amine derivatives.

Scientific Research Applications

4,4-Difluorotetrahydrofuran-3-amine has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluorotetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Uniqueness: 4,4-Difluorotetrahydrofuran-3-amine is unique due to the presence of both fluorine atoms and an amine group, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4,4-difluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2NO/c5-4(6)2-8-1-3(4)7/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAAJNMTVCAXNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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